Triphosgene

Vue d'ensemble

Description

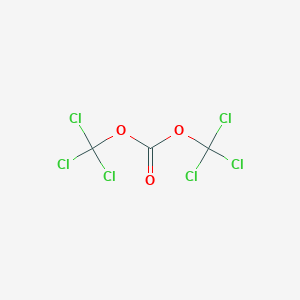

Triphosgene (bis(trichloromethyl) carbonate, BTC) is a crystalline solid at room temperature and serves as a safer alternative to gaseous phosgene (COCl₂) in organic synthesis. Its stability, low vapor pressure, and reduced toxicity make it ideal for industrial applications, including the production of pharmaceuticals, polymers, and agrochemicals . This compound releases phosgene in situ when exposed to nucleophiles (e.g., tertiary amines or chloride ions), enabling controlled reactivity under mild conditions . Despite its advantages, residual this compound must be carefully quenched to prevent accidental phosgene release, necessitating robust detection methods .

Méthodes De Préparation

Radical Chlorination of Dimethyl Carbonate

The industrial synthesis of triphosgene involves the radical chlorination of dimethyl carbonate (DMC) using chlorine gas (Cl₂) in the presence of initiators. This method, detailed in the patent CN1125031C , employs a multi-stage temperature and light regimen to achieve high yields (90–97.6%). The reaction proceeds via free radical substitution, where chlorine atoms replace methoxy groups in DMC.

Reaction Mechanism

The chlorination mechanism involves three key stages:

-

Initiation : Radical initiators (e.g., benzoyl peroxide, 2,2'-azobisisobutyronitrile) decompose under heat or light to generate free radicals, which abstract chlorine atoms from Cl₂.

-

Propagation : Chlorine radicals sequentially substitute methoxy (-OCH₃) groups in DMC, forming intermediates such as trichloromethyl carbonate.

-

Termination : Radical recombination yields this compound as the final product .

Process Conditions and Optimization

The patent outlines four optimized examples with varying initiators, temperatures, and light sources (Table 1). Key parameters include:

-

Temperature : Reaction stages occur at 20–90°C, with higher temperatures accelerating substitution but requiring careful control to avoid decomposition.

-

Light Source : Fluorescent (15W) and high-pressure mercury lamps (250W) enhance radical generation.

-

Initiators : Composite initiators (e.g., benzoyl peroxide + 2,2'-azobisisobutyronitrile) improve yield by sustaining radical activity.

Table 1: Comparative Analysis of this compound Synthesis Conditions

| Example | Initiators (g) | Temperature Profile | Cl₂ Flow Rate (ml/min) | Yield (%) | Purity (Melting Point, °C) |

|---|---|---|---|---|---|

| 1 | 0.4g peroxy dicarbonate + 0.75g BPO | 20°C → 60°C → 80–85°C | 180–200 | 90.5 | 80–83 |

| 2 | 0.8g AIBN + 0.8g BPO | 40°C → 50–60°C → 85–90°C | 200–220 | 91.6 | 81–83 |

| 3 | 0.5g AIBN + 1.5g DIAD | 40°C → 50–60°C → 85–90°C | 200–220 | 90.0 | 80.5–82 |

| 4 | Reused mother liquor + 60g DMC | 20°C → 60°C → 80–85°C | 180–200 | 97.6 | 81–82.7 |

Abbreviations: BPO = benzoyl peroxide; AIBN = 2,2'-azobisisobutyronitrile; DIAD = diisopropyl azodicarboxylate.

Example 4 demonstrates the highest yield (97.6%) by recycling crystalline mother liquor and washings, highlighting the importance of solvent recovery in cost-effective production.

Purification and Crystallization

Post-synthesis purification involves:

-

Nitrogen Purging : Residual Cl₂ and HCl are removed using dry nitrogen .

-

Crystallization : Cooling the reaction mixture to room temperature precipitates crude this compound, which is then washed with fresh DMC to remove impurities.

-

Vacuum Drying : Final drying under vacuum yields high-purity this compound (melting point: 79–83°C) .

Alternative Methods and Limitations

Although the DMC/Cl₂ method dominates industrial production, alternative routes face challenges:

-

Phosgene Trimerization : Direct trimerization of phosgene is impractical due to safety risks.

-

Carbonate Transesterification : Limited by the availability of trichloromethyl alcohols.

Analyse Des Réactions Chimiques

Types of Reactions: Triphosgene undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with alcohols to form carbonates and with amines to form ureas and isocyanates.

Dehydration Reactions: this compound, in combination with dimethylaminopyridine, can dehydrate tertiary alcohols to form alkenes.

Common Reagents and Conditions:

Alcohols: React with this compound to form carbonates.

Amines: React with this compound to form ureas and isocyanates.

Solvents: Dichloromethane and dichloroethane are commonly used solvents for these reactions.

Major Products:

Carbonates: Formed from the reaction with alcohols.

Ureas and Isocyanates: Formed from the reaction with primary and secondary amines.

Applications De Recherche Scientifique

Synthesis of Organohalides

Triphosgene has been increasingly employed for synthesizing organohalides. Recent studies have demonstrated its effectiveness in halogenating various substrates, including alcohols, diols, epoxides, and arenes. For example:

- Cystamine Dihydrochloride to Diisocyanate : this compound was utilized alongside pyridine to convert cystamine into diisocyanate, which is crucial for producing degradable biopolymers .

- Amino Acid Esters : Isocyanates were synthesized from L-amino acid t-butyl esters using this compound and pyridine, showcasing its versatility in amino acid chemistry .

Chloroformates Production

The synthesis of chloroformates from alcohols is another significant application of this compound. Noteworthy examples include:

- Steroid Scaffolds : this compound was used to convert steroid alcohols into chloroformates under mild conditions, yielding high purity products suitable for further functionalization .

- Campothecin Derivatives : The hydroxy group of Campothecin was transformed into chloroformate using this compound, facilitating conjugation with cyclic peptides for therapeutic applications .

Complex Molecule Synthesis

This compound has also been employed in the synthesis of complex molecules through various techniques:

- Flow Chemistry : Its application in flow chemistry has enabled continuous processing of reactions that would otherwise require batch processing.

- Solid Phase Synthesis : This method allows for the efficient assembly of complex structures while minimizing side reactions .

Advantages of Using this compound

The advantages of using this compound over other reagents include:

- Safety : Being a solid minimizes exposure risks associated with toxic gases like phosgene.

- Ease of Handling : Exact amounts can be measured and used without the need for specialized equipment.

- Mild Reaction Conditions : Many reactions utilizing this compound can be conducted under mild conditions, leading to better yields and fewer by-products .

Recent Advances (2010-2019)

A decade review highlighted significant advancements in this compound-enabled organic reactions:

- Development of new protocols that broadened the scope of substrates for halogenation.

- Enhanced methodologies for synthesizing isocyanates and chloroformates from diverse starting materials .

Industrial Applications

This compound's industrial applications are also noteworthy:

Mécanisme D'action

It thermally decomposes to release phosgene, which then reacts with nucleophiles such as alcohols and amines to form carbonates, ureas, and isocyanates . The high temperature accelerates the decomposition of triphosgene into phosgene, increasing the concentration of free chloride ions in the system .

Comparaison Avec Des Composés Similaires

Physical and Chemical Properties

The table below compares triphosgene with phosgene, diphosgene (ClCO₂CCl₃), and thiophosgene (CSCl₂):

This compound’s solid-state stability simplifies storage and measurement compared to gaseous phosgene or volatile thiophosgene .

Reactivity and Selectivity

- This compound vs. Phosgene : this compound mimics phosgene’s reactivity in carbamates and carbonates synthesis but requires nucleophilic activation (e.g., via tertiary amines) to release phosgene . Phosgene remains irreplaceable in high-throughput isocyanato-isocyanide production due to faster kinetics .

- This compound vs. Thiophosgene : Both mediate isothiocyanate synthesis, but this compound avoids thiophosgene’s extreme dermal toxicity .

- This compound vs. POCl₃/SOCl₂ : this compound offers superior selectivity in chlorination, avoiding side reactions with alcohols or amines .

Detection Methods

Advanced detection systems highlight this compound’s advantages in trace analysis:

This compound’s low detection limits (<1 nM) outperform traditional methods for phosgene, ensuring safer workflows .

Activité Biologique

Triphosgene, chemically known as bis(trichloromethyl) carbonate, is a reagent widely used in organic synthesis. It serves as a safer alternative to phosgene, offering advantages in handling and storage due to its solid state and lower toxicity. This article delves into the biological activity of this compound, focusing on its applications in synthetic chemistry, its role in the formation of bioactive compounds, and relevant case studies.

Overview of this compound

This compound is primarily utilized as a phosgenation agent in various chemical reactions. Its ability to activate carboxylic acids and amines makes it a versatile tool in organic synthesis. The compound has been shown to facilitate the formation of isocyanates, acid chlorides, and isothiocyanates, which are critical intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biological Activities

1. Synthesis of Isothiocyanates

Isothiocyanates are bioactive compounds known for their antifungal, antibacterial, and anticancer properties. This compound has been identified as an efficient catalyst for the synthesis of isothiocyanates from thioureas and amines. This reaction showcases this compound's potential in producing compounds with significant biological activities .

2. Antimicrobial Properties

Research indicates that certain derivatives formed through reactions involving this compound exhibit antimicrobial properties. For example, isothiocyanates synthesized using this compound have demonstrated activity against various pathogens, including fungi and bacteria .

3. Activation of Carboxylic Acids

this compound effectively activates carboxylic acids to form acid chlorides and anhydrides. These activated intermediates can undergo nucleophilic acyl substitution reactions, leading to the synthesis of complex molecules with potential biological activity .

Case Study 1: Synthesis of Ureas

A study focusing on the synthesis of urea derivatives using this compound highlighted its role in pharmaceutical applications. The process involved the formation of carbamoyl chlorides followed by urea synthesis through primary amine addition. This method provided a safer alternative to traditional phosgenation techniques while maintaining high yields .

Case Study 2: Antimycobacterial Activity

In another investigation, this compound was employed in synthesizing compounds that were tested for their antimycobacterial activity. The results indicated that certain synthesized compounds showed promising inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the key advantages of triphosgene over traditional acylation reagents, and how do safety protocols mitigate its risks?

this compound (bis(trichloromethyl) carbonate, BTC) offers advantages such as low toxicity in solid form, stability, precise measurement, and mild reaction conditions compared to reagents like thionyl chloride or phosphorus oxychloride . However, it releases toxic phosgene upon exposure to nucleophiles (e.g., amines, chloride ions). Safety protocols mandate handling in well-ventilated environments, using personal protective equipment (PPE), and real-time monitoring for phosgene leaks via fluorescence probes or IR spectroscopy .

Q. How does this compound compare to phosgene and diphosgene in reactivity and safety?

this compound decomposes into three equivalents of phosgene, while diphosgene releases two. Despite being a solid with lower vapor pressure, this compound retains phosgene's toxicity upon decomposition. Reactivity studies show its methanolysis produces methyl chloroformate and methyl 1,1,1-trichloromethyl carbonate in a 1:1 ratio, with pseudo-first-order kinetics () .

Advanced Research Questions

Q. What methodologies enable sensitive detection of this compound in laboratory settings?

- Fluorescence Probes : The 4-AHBI probe detects this compound via a turn-on fluorescence mechanism. Upon reaction, fluorescence intensity at 386 nm () increases linearly with this compound concentration (0–0.5 mM), achieving a limit of detection (LoD) of 0.08 nM. Test strips functionalized with 4-AHBI enable visual detection under UV light .

- Spectrophotometric Methods : Reaction with 1,3-dimethylbarbituric acid (DBA) and pyridine generates a purple oxonol dye ( for absorbance; for fluorescence). Fluorescence-based detection achieves an LoD of 0.4 µM .

Table 1: Comparison of this compound Detection Methods

| Method | LoD | Technique | Reference |

|---|---|---|---|

| 4-AHBI fluorescence | 0.08 nM | Fluorescence | |

| DBA/pyridine assay | 0.4 µM | Fluorescence | |

| DBA/pyridine assay | 2 µM | Absorbance |

Q. How can reaction kinetics and intermediates during this compound decomposition be monitored?

- Methanolysis Kinetics : Studied via NMR in CDCl, revealing pseudo-first-order kinetics. This compound's decomposition is slower () than diphosgene () and phosgene () .

- Real-Time Monitoring : React-IR tracks intermediates like diphosgene during decomposition. Mass spectrometry (MS) identifies phosgene fragments (m/z 63 and 65, 35Cl:37Cl ratio = 0.3238) in gas-phase reactions .

Q. What strategies optimize this compound use in synthesizing complex molecules?

- Continuous Flow Systems : Microreactors improve safety by minimizing phosgene exposure. For example, this compound-mediated cyclization of amino acids in flow reactors enhances yield and reduces hazardous waste .

- Catalytic Decomposition : Deactivated imino-based catalysts enable solvent-free phosgene generation from this compound, improving process efficiency .

Q. Analytical and Mechanistic Challenges

Q. How do fluorescence resonance energy transfer (FRET) probes distinguish this compound from interferents?

FRET-based systems use coumarin donors/acceptors linked via urea groups. This compound selectively binds, altering energy transfer efficiency. This method detects concentrations as low as and discriminates against interferents like SOCl or HCl .

Q. What are the contradictions in reported detection limits for this compound, and how can they be resolved?

Discrepancies in LoD (e.g., 0.08 nM for 4-AHBI vs. 2 µM for DBA assays) arise from differences in probe sensitivity and matrix effects. Cross-validation using complementary techniques (e.g., GC-MS for quantification) and standardized calibration curves are recommended .

Q. Emerging Applications and Alternatives

Q. Can this compound be replaced by safer reagents in green chemistry?

Research explores alternatives like dimethyl carbonate for carbonate synthesis, though this compound remains irreplaceable in high-yield isocyanate and urea formations. Machine learning aids in identifying non-hazardous catalysts for specific reactions .

Propriétés

IUPAC Name |

bis(trichloromethyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl6O3/c4-2(5,6)11-1(10)12-3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPYLLCMEDAXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865631 | |

| Record name | Bis(trichloromethyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32315-10-9 | |

| Record name | Triphosgene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32315-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(trichloromethyl) carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032315109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, 1,1,1-trichloro-, 1,1'-carbonate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(trichloromethyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trichloromethyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHOSGENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C0677Q3B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.